molecular formula C8H12F7ISi B14385291 (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane CAS No. 89608-32-2

(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane

Katalognummer: B14385291
CAS-Nummer: 89608-32-2
Molekulargewicht: 396.16 g/mol
InChI-Schlüssel: KNRUGROEDBQKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane is a specialized organosilicon compound with the molecular formula C8H12F7ISi . This compound is characterized by the presence of a heptafluorinated carbon chain and an iodine atom, making it highly fluorinated and reactive. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves several steps. One common method includes the reaction of heptafluorinated alkyl iodides with trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains similar.

Analyse Chemischer Reaktionen

(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.

    Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the highly fluorinated carbon chain. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane can be compared with other similar compounds such as:

    (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)trimethylsilane: Similar in structure but with different substituents.

    3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene: Another fluorinated compound with a different functional group.

    1,3,3,4,4,5,5-Heptafluorocyclopentene: A cyclic fluorinated compound with similar properties.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

89608-32-2

Molekularformel

C8H12F7ISi

Molekulargewicht

396.16 g/mol

IUPAC-Name

(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-trimethylsilane

InChI

InChI=1S/C8H12F7ISi/c1-17(2,3)5(16)4-6(9,10)7(11,12)8(13,14)15/h5H,4H2,1-3H3

InChI-Schlüssel

KNRUGROEDBQKNT-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C(CC(C(C(F)(F)F)(F)F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.